5-Methylpyrrolidin-3-one

Description

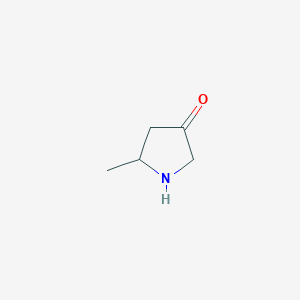

5-Methylpyrrolidin-3-one is a five-membered lactam (cyclic amide) with a methyl substituent at the 5-position. Its hydrochloride salt, (S)-5-Methylpyrrolidin-3-one hydrochloride (CAS: 2708342-87-2), is commonly utilized in research due to enhanced stability and solubility. Key properties include:

- Molecular Formula: C₅H₁₀ClNO

- Molecular Weight: 135.59 g/mol

- Storage: Requires inert atmosphere and refrigeration (2–8°C) .

- Hazards: Classified with warnings (H302, H312, H332) for toxicity via ingestion, skin contact, or inhalation .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

5-methylpyrrolidin-3-one |

InChI |

InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3 |

InChI Key |

BOBWXPSRJYGDGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolidin-3-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient catalytic processes. For example, a green and low-cost process using Cu and Ni modified ZSM-5 catalysts has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

5-Methylpyrrolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an organocatalyst in various chemical reactions, promoting regioselective synthesis of complex molecules . Additionally, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives

Key Differences and Implications

Ring Position (2-one vs. 3-one): this compound and its analogs exhibit varied lactam ring positions. The 3-one configuration (e.g., this compound) confers distinct electronic and steric properties compared to 2-one derivatives (e.g., 3-amino-3-methylpyrrolidin-2-one). The 3-one structure may influence hydrogen-bonding capacity and reactivity in nucleophilic substitutions .

Substituent Effects: Hydrochloride Salts: The HCl salt forms (e.g., this compound hydrochloride) improve aqueous solubility, critical for biological applications . Benzyl and Trityl Groups: Bulky substituents (e.g., benzyl in 1-Benzyl-5,5-dimethylpyrrolidin-3-one) enhance lipophilicity, favoring membrane permeability in drug candidates. The trityl group in 5-(Trityloxymethyl)-2-pyrrolidinone acts as a protective group in multistep syntheses .

Biological Relevance: The pyridinyl and hydroxy-substituted derivative (3-hydroxycotinine) is a nicotine metabolite, highlighting the role of pyrrolidinones in pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.